Deleobuvir
Overview
Description
Preparation Methods
The synthetic routes and reaction conditions for deleobuvir involve complex organic synthesis techniques. The preparation of this compound includes the formation of its core structure, which involves multiple steps of cyclization, bromination, and amide formation . Industrial production methods for this compound are not extensively documented, but they likely involve large-scale organic synthesis processes similar to those used in laboratory settings .
Chemical Reactions Analysis
Deleobuvir undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, reducing agents for reduction, and nucleophiles for substitution reactions . Major products formed from these reactions include various metabolites of this compound, such as acyl glucuronide and alkene reduction metabolites .
Scientific Research Applications
Deleobuvir has been extensively studied for its potential use in the treatment of hepatitis C virus (HCV) infections. It has shown potent antiviral activity against HCV genotype 1b . This compound has been evaluated in combination with other antiviral agents, such as faldaprevir and ribavirin, in clinical trials . These studies have demonstrated its efficacy in achieving sustained virologic response in patients with HCV genotype 1b . Additionally, this compound has been investigated for its pharmacokinetic properties and metabolic pathways .
Mechanism of Action
Deleobuvir exerts its antiviral effects by inhibiting the NS5B RNA-dependent RNA polymerase of the hepatitis C virus . This enzyme is essential for the replication of the viral RNA genome. By binding to the thumb-pocket I of the NS5B polymerase, this compound prevents the elongation of the RNA chain, thereby inhibiting viral replication . The molecular targets and pathways involved in the mechanism of action of this compound are specific to the hepatitis C virus .
Comparison with Similar Compounds
Deleobuvir is unique among hepatitis C virus polymerase inhibitors due to its non-nucleoside mechanism of action . Similar compounds include other non-nucleoside inhibitors of the NS5B polymerase, such as dasabuvir and beclabuvir . These compounds also target the NS5B polymerase but may differ in their binding sites and antiviral potency . This compound’s specificity for HCV genotype 1b and its combination with other antiviral agents highlight its uniqueness in the treatment of hepatitis C .
Biological Activity
Deleobuvir (BI 207127) is a nonnucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA polymerase, specifically designed to combat HCV infections. This article examines the biological activity of this compound, focusing on its antiviral efficacy, pharmacokinetics, safety profile, and resistance patterns based on various clinical studies.
This compound exerts its antiviral effects by binding reversibly and noncovalently to thumb-pocket 1 of the NS5B polymerase, inhibiting viral replication. This mechanism is crucial for its role in HCV treatment, as NS5B is essential for the viral RNA synthesis process.
Antiviral Efficacy
Clinical studies have demonstrated this compound's potent antiviral activity against HCV, particularly genotype 1. The following table summarizes key findings from various studies regarding its efficacy:
Pharmacokinetics
This compound's pharmacokinetic profile reveals that plasma exposure increases significantly at doses of 400 mg and above. Notably, patients with cirrhosis exhibit approximately double the plasma concentration compared to those without cirrhosis. The median effective concentration (EC50) values are reported at 23 nM for genotype 1a and 11 nM for genotype 1b, indicating strong antiviral potency in vitro .
Safety Profile
The safety of this compound has been evaluated across multiple clinical trials. Common adverse events (AEs) include:
- Gastrointestinal Disorders : Nausea and vomiting are frequently reported.
- Neurological Effects : Some patients experienced nervous system disorders.
- Skin Reactions : Cutaneous tissue disorders were also noted.
Serious AEs were documented in a subset of patients, particularly those with hepatic impairment .
Resistance Patterns
Resistance to this compound has been observed in clinical settings. In one study, NS5B substitutions associated with resistance were detected in approximately 15% of patients. Specifically, variants such as P495L exhibited significantly decreased sensitivity (120-310 fold) to this compound but did not persist after treatment cessation . The following table summarizes resistance-related findings:
Variant | Resistance Factor | Prevalence |
---|---|---|
P495L | 120-310 fold | Detected in 9/59 patients |
Other Variants | Variable | Detected but did not persist |
Case Studies
- Phase I Study : In a double-blind trial involving treatment-naive patients, this compound monotherapy resulted in significant reductions in HCV RNA levels over five days. The median reduction was up to 3.8 log10 in patients without cirrhosis .
- HCVerso Studies : These Phase III trials assessed the combination of faldaprevir and this compound with ribavirin in treatment-naive patients with chronic HCV GT1b infection. The sustained virologic response (SVR12) rates were notably higher than historical controls, underscoring the efficacy of this regimen .
Properties
IUPAC Name |
(E)-3-[2-[1-[[2-(5-bromopyrimidin-2-yl)-3-cyclopentyl-1-methylindole-6-carbonyl]amino]cyclobutyl]-3-methylbenzimidazol-5-yl]prop-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H33BrN6O3/c1-40-26-17-22(10-11-24(26)29(21-6-3-4-7-21)30(40)31-36-18-23(35)19-37-31)32(44)39-34(14-5-15-34)33-38-25-12-8-20(9-13-28(42)43)16-27(25)41(33)2/h8-13,16-19,21H,3-7,14-15H2,1-2H3,(H,39,44)(H,42,43)/b13-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMAIGAHXAJEULY-UKTHLTGXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)C(=O)NC3(CCC3)C4=NC5=C(N4C)C=C(C=C5)C=CC(=O)O)C(=C1C6=NC=C(C=N6)Br)C7CCCC7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(C=CC(=C2)C(=O)NC3(CCC3)C4=NC5=C(N4C)C=C(C=C5)/C=C/C(=O)O)C(=C1C6=NC=C(C=N6)Br)C7CCCC7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H33BrN6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40235516 | |
Record name | Deleobuvir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40235516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
653.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
863884-77-9 | |
Record name | BI 207127 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=863884-77-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Deleobuvir [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0863884779 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Deleobuvir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14850 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Deleobuvir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40235516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DELEOBUVIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58BU988K90 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.